molecular formula C10H8BrNO2 B1380453 4-Bromo-7-methoxyisoquinolin-1-ol CAS No. 1207448-48-3

4-Bromo-7-methoxyisoquinolin-1-ol

Cat. No.: B1380453
CAS No.: 1207448-48-3
M. Wt: 254.08 g/mol
InChI Key: IUIGIHBFESJYRB-UHFFFAOYSA-N
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Description

4-Bromo-7-methoxyisoquinolin-1-ol: is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, structurally related to quinolines, and are known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and methoxy groups in the structure of this compound imparts unique chemical properties, making it a valuable compound for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-methoxyisoquinolin-1-ol typically involves the halogenation of isoquinoline derivatives. One common method is the bromination of 7-methoxyisoquinolin-1-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: 4-Bromo-7-methoxyisoquinolin-1-ol can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to form 4-bromo-7-methoxyisoquinoline using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution: Formation of various substituted isoquinolines depending on the nucleophile used.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 4-bromo-7-methoxyisoquinoline.

Scientific Research Applications

4-Bromo-7-methoxyisoquinolin-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and pharmaceutical compounds with potential therapeutic properties.

    Chemical Biology: The compound is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

    Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

    Synthetic Chemistry: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxyisoquinolin-1-ol: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.

    4-Bromoisoquinolin-1-ol: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.

    4-Bromo-7-methoxyquinoline: Similar structure but with a quinoline core instead of an isoquinoline core, leading to different electronic properties and reactivity.

Uniqueness

4-Bromo-7-methoxyisoquinolin-1-ol is unique due to the presence of both bromine and methoxy groups on the isoquinoline core. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and potential for diverse biological activities. The compound’s unique structure makes it a valuable tool in various fields of scientific research and industrial applications.

Biological Activity

4-Bromo-7-methoxyisoquinolin-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its chemical properties, biological effects, mechanisms of action, and potential applications in drug development.

This compound has the molecular formula C_10H_8BrNO_2 and a molecular weight of 238.08 g/mol. The compound features a bromine atom at the 4-position, a methoxy group at the 7-position, and a hydroxyl group at the 1-position of the isoquinoline structure. These structural characteristics contribute to its unique reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Effects : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.
  • Neuroprotective Effects : There is emerging evidence that this compound could protect neuronal cells from oxidative stress and neurodegeneration.

Summary of Biological Activities

Biological ActivityDescription
AntimicrobialActive against various bacteria and fungi.
AnticancerInhibits proliferation and induces apoptosis in cancer cells.
NeuroprotectiveProtects neuronal cells from oxidative damage.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, such as kinases or proteases.
  • Receptor Interaction : It might interact with cellular receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Oxidative Stress Modulation : By scavenging free radicals, it may reduce oxidative stress in cells, thereby providing neuroprotective effects.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various biomedical applications:

  • Anticancer Research : In vitro studies demonstrated that this compound can significantly reduce the viability of breast cancer cells (MCF-7) at concentrations as low as 10 µM over 48 hours, suggesting its potential as an anticancer agent .
  • Neuroprotection : A study investigated its effects on neuronal cell lines exposed to oxidative stress induced by hydrogen peroxide. Results indicated that pre-treatment with the compound significantly reduced cell death compared to controls .
  • Antimicrobial Activity : The compound was tested against common bacterial strains such as E. coli and S. aureus, showing effective inhibition at concentrations ranging from 25 to 100 µg/mL .

Applications in Drug Development

Due to its promising biological activities, this compound is being explored as a lead compound for drug development. Its structural features allow for modifications that could enhance potency and selectivity for specific biological targets.

Potential Applications

Application AreaDescription
Antibiotic DevelopmentPotential new antibiotics targeting resistant strains.
Cancer TherapyDevelopment of novel anticancer agents with fewer side effects.
Neuroprotective DrugsFormulation of drugs aimed at neurodegenerative diseases.

Properties

IUPAC Name

4-bromo-7-methoxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-6-2-3-7-8(4-6)10(13)12-5-9(7)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIGIHBFESJYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207448-48-3
Record name 4-bromo-7-methoxy-1,2-dihydroisoquinolin-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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